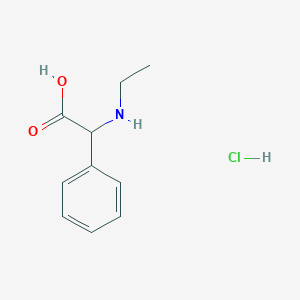

2-(Ethylamino)-2-phenylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(ethylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-11-9(10(12)13)8-6-4-3-5-7-8;/h3-7,9,11H,2H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEMPGALLPQRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with ethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(Ethylamino)-2-phenylacetic acid hydrochloride is utilized as a precursor for synthesizing complex organic molecules. It can participate in various chemical reactions, including alkylation and acylation, to form derivatives with enhanced properties .

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in developing drugs targeting neurological disorders .

Biological Research

- Biochemical Pathway Studies : Researchers employ this compound to investigate biochemical pathways and enzyme interactions. Its ability to modulate receptor activity makes it a valuable tool in pharmacological studies.

- Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These findings indicate its potential use in treating conditions such as pain and inflammation .

Medical Research

- Drug Development : The compound has been investigated for its role as a precursor in drug development, particularly for compounds aimed at treating Alzheimer's disease. Its enantioselective alkylation has shown promise in synthesizing γ-secretase modulators, which are critical in the context of neurodegenerative diseases .

Case Study 1: Synthesis of γ-Secretase Modulators

A significant application of this compound was demonstrated in the synthesis of γ-secretase modulators. In a study, researchers successfully used direct alkylation methods to produce compounds with high enantioselectivity and yield. The process was scalable, indicating its feasibility for industrial applications .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant anti-inflammatory activity in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in alkylation and acylation reactions |

| Biological Research | Biochemical pathway studies | Modulates enzyme interactions |

| Medical Research | Drug development for neurological disorders | Investigated for use in Alzheimer's treatment |

| Industrial Production | Precursor for pharmaceuticals | Large-scale synthesis methods employed |

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Phenylacetic acid: A precursor in the synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride.

Ethylamine: Another precursor used in the synthesis process.

2-(Methylamino)-2-phenylacetic acid: A similar compound with a methylamino group instead of an ethylamino group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the ethylamino group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Q & A

Q. What are the key considerations for synthesizing 2-(Ethylamino)-2-phenylacetic acid hydrochloride in a laboratory setting?

Synthesis requires careful optimization of reaction conditions. A typical protocol involves:

- Amine protection : Use Boc anhydride to protect the ethylamino group, preventing undesired side reactions .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the phenylacetic acid moiety to the protected amine.

- Deprotection and salt formation : Remove the Boc group using trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to form the hydrochloride salt .

- Purification : Recrystallization or preparative HPLC ensures high purity (>95%).

Q. Key Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc anhydride, DCM, RT | Prevents amine reactivity |

| Coupling | EDC, HOBt, DMF | Facilitates amide bond formation |

| Deprotection | TFA, DCM | Removes Boc group |

| Salt formation | HCl (gaseous or aqueous) | Enhances solubility/stability |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, focusing on the ethylamino (-CHCH) and phenylacetic acid protons (e.g., aromatic protons at ~7.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (m/z = [M+H] = 224.1) .

- Elemental Analysis : Validate empirical formula (CHClNO) with <0.3% deviation .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design to optimize synthesis pathways?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, predicting optimal solvent systems (e.g., DMF vs. THF) and activation energies .

- Machine Learning (ML) : Train models on reaction databases to predict yield outcomes under varying conditions (temperature, catalyst loading). For example, ICReDD’s approach combines computation and experimental feedback loops to reduce trial-and-error .

- Kinetic Modeling : Simulate reaction progress to identify rate-limiting steps (e.g., deprotection efficiency) and adjust reagent stoichiometry .

Q. What strategies resolve contradictions between theoretical and experimental data regarding the compound’s reactivity?

- Cross-Validation : Compare computational predictions (e.g., reaction barriers from DFT) with experimental kinetics (e.g., via in-situ IR monitoring). Discrepancies may arise from solvent effects or unaccounted intermediates .

- Isolation of Intermediates : Use cold trapping or quench experiments to isolate transient species (e.g., acyloxyborane intermediates in coupling reactions) for structural validation .

- Multivariate Analysis : Apply design of experiments (DoE) to decouple variables (e.g., pH, temperature) and identify dominant factors affecting yield .

Q. How should stability studies be designed to assess degradation under varying conditions?

- Forced Degradation : Expose the compound to stressors:

- Thermal : 40–80°C for 24–72 hours.

- Hydrolytic : pH 1–13 buffers at 37°C.

- Oxidative : 3% HO or AIBN.

- Analytical Monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to 2-phenylacetic acid) .

- Storage Recommendations : Stability data (e.g., hygroscopicity from TGA/DSC) inform storage in desiccated, amber vials at -20°C .

Methodological Challenges and Solutions

Q. How can chiral purity be ensured during synthesis?

- Chiral Chromatography : Use a Chiralpak® IA column to resolve enantiomers, critical for pharmacological activity studies .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during coupling to control stereochemistry .

Q. What advanced techniques validate interactions of the compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like GABA or NMDA .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.